(4-Isobutoxyphenyl)methanamine

Description

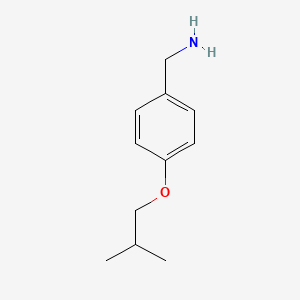

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVKKHDTYSDPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Isobutoxyphenyl)methanamine chemical properties and structure

An In-Depth Technical Guide to (4-Isobutoxyphenyl)methanamine: Properties, Synthesis, and Applications

Introduction

This compound, a substituted benzylamine derivative, has emerged as a pivotal intermediate in modern synthetic organic chemistry. Its unique structural combination of a flexible isobutoxy group and a reactive primary amine on a phenyl scaffold makes it a valuable building block, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis protocols, and critical applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Chemical Identity and Structure

The foundational characteristics of this compound are defined by its molecular structure, which features a benzylamine core where the phenyl ring is substituted at the para-position with an isobutoxy ether linkage.

-

Synonyms : 4-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine, p-Isobutoxybenzylamine[1][3][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation studies. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 179.26 g/mol | [1][2][3][5] |

| Appearance | Solid, Semi-solid, or liquid | |

| Melting Point | 129-133 °C | [2] |

| Boiling Point | ~276.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP (Lipophilicity) | 2.41 (Calculated) | [2] |

| SMILES | CC(C)COC1=CC=C(C=C1)CN | [1][6] |

| InChIKey | JBVKKHDTYSDPHA-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics, providing a framework for quality control and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key absorption bands are predicted as follows:

-

N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

-

C-H Stretch (Aliphatic): Strong bands will appear in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the isobutyl and methylene groups.

-

C-H Stretch (Aromatic): Weaker bands are expected just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage should be present around 1240-1260 cm⁻¹.

-

C=C Bends (Aromatic): Several bands in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Isobutyl Protons: A doublet at ~1.0 ppm (6H, two -CH₃ groups) and a multiplet at ~2.0 ppm (1H, -CH group).

-

Ether Methylene Protons (-O-CH₂-): A doublet at ~3.7 ppm (2H).

-

Benzylamine Methylene Protons (-CH₂-NH₂): A singlet at ~3.8 ppm (2H).

-

Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm, whose chemical shift is concentration and solvent dependent.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

¹³C NMR:

-

The spectrum should display 9 distinct signals corresponding to the unique carbon atoms in the molecule's symmetric structure. Key signals include those for the two methyl carbons of the isobutyl group, the isobutyl CH and CH₂ carbons, the benzylamine CH₂ carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the ether-linked aromatic carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179.

-

Key Fragments: A prominent fragment is expected at m/z = 107, resulting from the benzylic cleavage and loss of the isobutoxy group, forming the C₇H₈N⁺ ion. Another significant fragment would arise from the loss of the aminomethyl group.

Synthesis and Reactivity

This compound is not typically synthesized as an end product but as a crucial intermediate. Its synthesis is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from 4-hydroxybenzonitrile.

Synthetic Workflow: From 4-Hydroxybenzonitrile

This pathway is advantageous as it utilizes readily available starting materials and involves robust chemical transformations.

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis to form 4-Isobutoxybenzonitrile This step involves the O-alkylation of the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.

-

Setup: Charge a reaction vessel with 4-hydroxybenzonitrile, a suitable solvent (e.g., DMF/toluene mixture), and a base such as potassium carbonate (K₂CO₃)[7].

-

Reagent Addition: Add 1-bromo-2-methylpropane (isobutyl bromide) to the mixture.

-

Reaction: Heat the mixture, for instance to approximately 80°C, and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material[7].

-

Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by distillation or crystallization to yield pure 4-isobutoxybenzonitrile.

Step 2: Nitrile Reduction to form this compound The reduction of the nitrile group to a primary amine is a critical step. Common reducing agents include lithium aluminum hydride (LiAlH₄) for lab-scale synthesis or catalytic hydrogenation for industrial applications.

-

Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution or slurry of the reducing agent (e.g., LiAlH₄ in THF).

-

Reagent Addition: Slowly add a solution of 4-isobutoxybenzonitrile in the same solvent to the reducing agent slurry, controlling the temperature with an ice bath due to the exothermic nature of the reaction.

-

Reaction: Allow the reaction to proceed to completion at room temperature or with gentle heating.

-

Quenching & Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated in vacuo to afford the final product, this compound[7].

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.

-

Key Intermediate for Pimavanserin: Its most notable application is as a key intermediate in the synthesis of Pimavanserin[3][7]. Pimavanserin (marketed as Nuplazid®) is an atypical antipsychotic used for the treatment of psychosis associated with Parkinson's disease. In the synthesis, the primary amine of this compound is coupled with other fragments to construct the final drug molecule[7].

-

Scaffold in Medicinal Chemistry: The molecule provides a robust scaffold for introducing the 4-isobutoxyphenyl moiety into drug candidates. This group can modulate lipophilicity (as indicated by its LogP of 2.41) and influence how a molecule interacts with biological targets through steric and electronic effects[2].

-

Broader Research Applications: It is widely used as an intermediate for general drug discovery research[2][8]. Its reactive amine handle allows for easy derivatization to form amides, sulfonamides, ureas, and other functional groups common in drug design[9]. It is also employed in the development of materials such as specialty polymers and agricultural chemicals[9].

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].

-

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

-

Storage Conditions:

-

Store in a cool, dry place away from direct light. Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation[5].

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic importance is firmly established in the pharmaceutical sector, most notably as an indispensable precursor to the antipsychotic drug Pimavanserin. The synthetic pathways to this compound are robust and scalable, ensuring its continued availability for both academic research and industrial drug development. For scientists and researchers, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block in the creation of novel chemical entities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12201325, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68502503, Acetic acid;this compound. Retrieved from [Link].

- Google Patents (2019). US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.

-

Pharmaffiliates (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved from [Link].

-

Protheragen (n.d.). This compound. Retrieved from [Link].

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link].

Sources

- 1. This compound | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4734-09-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. US10343993B2 - Processes and intermediates for the preparation of Pimavanserin - Google Patents [patents.google.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. This compound [myskinrecipes.com]

- 10. 4734-09-2 | this compound - AiFChem [aifchem.com]

p-Isobutoxybenzylamine: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

p-Isobutoxybenzylamine, systematically known as (4-isobutoxyphenyl)methanamine, is a primary benzylamine derivative that has garnered significant interest within the pharmaceutical landscape. Its structural motif, featuring a flexible isobutoxy group tethered to a benzylamine core, renders it a valuable intermediate in the synthesis of complex molecular architectures. Notably, it serves as a crucial building block in the manufacturing of Pimavanserin, a selective serotonin inverse agonist and antagonist, highlighting its importance in the development of therapeutics targeting neuropsychiatric disorders.[1] This guide provides an in-depth exploration of the physical characteristics, synthesis, and analytical data of p-Isobutoxybenzylamine, offering a critical resource for researchers and professionals engaged in drug discovery and process development.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key data for p-Isobutoxybenzylamine is summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound; p-Isobutoxybenzylamine | |

| CAS Number | 4734-09-2 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO | [2][3] |

| Molecular Weight | 179.26 g/mol | [2] |

| Physical Form | Solid, Semi-solid, or Liquid | |

| Solubility | Based on its structure, with a hydrophobic isobutoxy group and a polar amine, it is predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, with limited solubility in water. | N/A |

| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for p-Isobutoxybenzylamine in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂NH₂) | Aromatic protons ortho to the electron-donating aminomethyl group are expected to be slightly upfield. |

| ~6.88 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂) | Aromatic protons ortho to the strongly electron-donating isobutoxy group will be shifted significantly upfield. |

| 3.82 | s | 2H | -CH₂-NH₂ | The benzylic protons will appear as a singlet. |

| 3.75 | d, J ≈ 6.5 Hz | 2H | -O-CH₂-CH(CH₃)₂ | The methylene protons of the isobutoxy group are diastereotopic and will appear as a doublet due to coupling with the adjacent methine proton. |

| ~2.08 | m | 1H | -O-CH₂-CH(CH₃)₂ | The methine proton of the isobutoxy group will be a multiplet due to coupling with the adjacent methylene and methyl protons. |

| ~1.50 | br s | 2H | -CH₂-NH₂ | The amine protons often appear as a broad singlet; their chemical shift is concentration and solvent dependent. |

| ~1.02 | d, J ≈ 6.7 Hz | 6H | -O-CH₂-CH(CH₃)₂ | The two equivalent methyl groups of the isobutoxy group will appear as a doublet. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.5 | Ar-C -O | The aromatic carbon attached to the oxygen will be significantly deshielded. |

| ~134.0 | Ar-C -CH₂NH₂ | The ipso-carbon attached to the aminomethyl group. |

| ~129.0 | Ar-C H (ortho to -CH₂NH₂) | Aromatic methine carbons. |

| ~114.5 | Ar-C H (ortho to -OCH₂) | Aromatic methine carbons shielded by the electron-donating isobutoxy group. |

| ~74.5 | -O-C H₂- | The methylene carbon of the isobutoxy group. |

| ~46.0 | -C H₂-NH₂ | The benzylic carbon. |

| ~28.5 | -CH(C H₃)₂ | The methine carbon of the isobutoxy group. |

| ~19.5 | -CH(C H₃)₂ | The methyl carbons of the isobutoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretching (primary amine) |

| 3050-3010 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1610, 1510 | Strong | C=C stretching (aromatic ring) |

| 1245 | Strong | C-O stretching (aryl ether) |

| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For p-Isobutoxybenzylamine, electron ionization (EI) would likely produce the following key fragments:

Predicted Mass Spectrum Fragments:

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular ion) |

| 123 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 107 | [H₂NC₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Safety and Handling

As a chemical intermediate, proper handling of p-Isobutoxybenzylamine is essential to ensure laboratory safety.

GHS Hazard Information:

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: A Validated Pathway

The synthesis of p-Isobutoxybenzylamine is typically achieved through a two-step process starting from the readily available 4-hydroxybenzaldehyde. This involves an initial Williamson ether synthesis to introduce the isobutoxy group, followed by a reductive amination to form the target benzylamine. This approach is robust, scalable, and utilizes common laboratory reagents.

Step 1: Synthesis of 4-Isobutoxybenzaldehyde

This step follows the principles of the Williamson ether synthesis, a reliable method for forming ethers.

-

Causality: 4-Hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then undergoes an Sₙ2 reaction with an isobutyl halide (e.g., 1-bromo-2-methylpropane), where the halide acts as the leaving group. The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the more polar 4-hydroxybenzaldehyde and the appearance of the less polar product. The identity and purity of the isolated 4-isobutoxybenzaldehyde can be confirmed by NMR and IR spectroscopy, comparing the spectra to known data for this compound.

Experimental Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-isobutoxybenzaldehyde, which can be purified by vacuum distillation or column chromatography.

Step 2: Reductive Amination to p-Isobutoxybenzylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.

-

Causality: 4-Isobutoxybenzaldehyde reacts with an ammonia source (e.g., aqueous ammonia or ammonium acetate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a reducing agent to the corresponding primary amine. Using a large excess of the ammonia source is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts through subsequent reaction with the starting aldehyde. Sodium borohydride is a cost-effective and selective reducing agent for this transformation.

-

Self-Validation: The reaction can be monitored by TLC or GC-MS to follow the disappearance of the aldehyde and the formation of the amine. The final product's identity and purity are confirmed through a comprehensive analysis including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presence of the characteristic benzylic amine protons in the ¹H NMR and the absence of the aldehyde proton signal are key indicators of a successful reaction.

Experimental Procedure:

-

Dissolve 4-isobutoxybenzaldehyde (1.0 eq) in methanol.

-

Add a large excess of aqueous ammonia (e.g., 20 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude p-Isobutoxybenzylamine.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free base.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of p-Isobutoxybenzylamine.

Caption: Synthetic pathway to p-Isobutoxybenzylamine.

Caption: Reductive amination experimental workflow.

Conclusion and Future Outlook

p-Isobutoxybenzylamine stands as a testament to the enabling power of foundational organic chemistry in modern drug development. Its synthesis, rooted in classic and reliable transformations, provides a scalable and efficient route to a key pharmaceutical intermediate. The physicochemical and spectroscopic data, while partially based on predictive models due to a lack of extensive public experimental data, provide a solid framework for its identification and use in a research setting. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like p-Isobutoxybenzylamine is set to expand, underscoring the importance of comprehensive technical guides such as this for accelerating innovation in medicinal chemistry.

References

-

Protheragen. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

-

Pharmaffiliates. (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved January 7, 2026, from [Link].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

-

NIST. (n.d.). p-Isopropylbenzylamine. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link].

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link].

-

NIST. (n.d.). p-Isopropylbenzylamine. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].

-

SciSpace. (n.d.). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. Retrieved January 7, 2026, from [Link].

Sources

(4-Isobutoxyphenyl)methanamine CAS 4734-09-2 basic information

An Essential Intermediate in Modern Pharmaceutical Synthesis

Introduction

(4-Isobutoxyphenyl)methanamine, also known as 4-isobutoxybenzylamine, is a primary amine of significant interest in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a benzylamine core functionalized with an isobutoxy group, makes it a versatile and crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and safe handling protocols, with a focus on its pivotal role as a key intermediate in the production of advanced pharmaceutical agents.

Physicochemical and Chemical Identity

This compound is a substituted aromatic amine. The presence of the isobutoxy ether group and the aminomethyl group on the benzene ring dictates its reactivity and physical properties.

Chemical Identity

The fundamental identifiers for this compound are summarized below for clear reference in research and regulatory contexts.

| Identifier | Value | Source(s) |

| CAS Number | 4734-09-2 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Isobutoxybenzylamine, p-Isobutoxybenzylamine | [3] |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1] |

| InChI Key | JBVKKHDTYSDPHA-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state of this compound can vary, being described as a solid or semi-solid or liquid.[2] Specific quantitative data from peer-reviewed literature is sparse; however, data from suppliers and databases provide a general profile.

| Property | Value | Source(s) |

| Physical Form | Solid, Semi-solid, or Liquid | [2] |

| Boiling Point | Data not available | [4] |

| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark Place | [2][3] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially relevant method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 4-isobutoxybenzaldehyde. This transformation is a cornerstone of amine synthesis, valued for its efficiency and atom economy.

Retrosynthetic Pathway and Logic

A retrosynthetic analysis reveals a straightforward and logical approach to the target molecule. The primary C-N bond is disconnected, identifying the carbonyl compound (4-isobutoxybenzaldehyde) and an ammonia source as the key precursors. This pathway is favored due to the ready availability of the starting materials and the robustness of the reductive amination reaction.

Caption: Retrosynthetic analysis for this compound.

Recommended Synthetic Protocol: Reductive Amination

This protocol details a laboratory-scale synthesis via a one-pot reductive amination using sodium borohydride, a common and effective reducing agent. The causality behind each step is explained to provide field-proven insight.

Reaction Scheme:

4-Isobutoxybenzaldehyde → Imine Intermediate → this compound

Materials:

-

4-Isobutoxybenzaldehyde

-

Aqueous ammonia (25-28%) or Ammonium Acetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

To a round-bottom flask, add 4-isobutoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol (approx. 10 mL per mmol of aldehyde).

-

Add a large excess of an ammonia source, such as aqueous ammonia (10-20 eq) or ammonium acetate (10 eq).

-

Causality: A large excess of the ammonia source is crucial. It shifts the equilibrium towards the formation of the imine intermediate and critically minimizes the formation of the secondary amine byproduct, which can occur if the newly formed primary amine attacks another molecule of the aldehyde.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Causality: The reduction of the imine by NaBH₄ is exothermic. Cooling the reaction prevents potential side reactions and ensures better control over the reduction process. Sodium borohydride is a powerful reducing agent and would reduce the starting aldehyde if added simultaneously with the amine; therefore, it is added only after the imine has been pre-formed.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise. Vigorous gas (H₂) evolution will be observed. Maintain the temperature below 10°C during addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of deionized water to decompose any remaining NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the resulting aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

-

Causality: The aqueous washes remove inorganic salts and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint of the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Benzylic Protons (-CH₂-NH₂): A singlet at ~3.7-3.8 ppm.

-

Isobutoxy Protons (-O-CH₂-CH(CH₃)₂): A doublet for the -O-CH₂ - protons (~3.7 ppm), a multiplet for the -CH - proton (~2.0 ppm), and a doublet for the two terminal methyl (-CH₃ ) groups (~1.0 ppm).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (~1.5-2.5 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals are expected between ~114 ppm and ~158 ppm. The carbon attached to the oxygen (C-O) will be the most downfield (~158 ppm), while the carbon bearing the aminomethyl group will be around ~130-135 ppm.

-

Benzylic Carbon (-CH₂-NH₂): A signal around ~45 ppm.

-

Isobutoxy Carbons: The -O-C H₂- carbon will appear around ~74 ppm, the -C H- carbon around ~28 ppm, and the terminal methyl carbons around ~19 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3400–3250 | N–H stretch | Primary Amine | Medium, two bands |

| 3000–2850 | C–H stretch | Aliphatic (Alkyl) | Strong |

| ~1610, ~1510 | C=C stretch | Aromatic Ring | Medium |

| ~1240 | C–O stretch | Aryl-Alkyl Ether | Strong |

| ~1650 | N–H bend | Primary Amine | Medium |

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Pimavanserin .

Intermediate for Pimavanserin

Pimavanserin is an atypical antipsychotic agent that acts as an inverse agonist and antagonist at serotonin 5-HT₂ₐ receptors. It is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.

In the synthesis of Pimavanserin, this compound serves as the source for the isobutoxybenzyl moiety. The synthesis often involves reacting it with an activated carbonyl species, such as carbonyldiimidazole (CDI) or a chloroformate, to form a reactive intermediate (an isocyanate or carbamate). This intermediate is then coupled with the other key fragment of the Pimavanserin molecule.[4] The use of non-phosgene reagents like CDI represents a safer and more environmentally benign approach compared to older methods.[4]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protected from light.[2][3]

Conclusion

This compound is a fine chemical of considerable value, primarily driven by its indispensable role in the synthesis of the important therapeutic agent Pimavanserin. Its synthesis via reductive amination is a robust and scalable process, emblematic of modern organic synthesis strategies. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers and drug development professionals working to create the next generation of pharmaceuticals.

References

- Chen, C.-H., & Chen, Y.-C. (2018). Method for preparing pimavanserin. (EP3351532A1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201325, this compound. Retrieved January 7, 2026, from [Link].

-

Protheragen. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved January 7, 2026, from [Link]

Sources

The Strategic Role of (4-Isobutoxyphenyl)methanamine in the Convergent Synthesis of Pimavanserin: A Technical Guide

Abstract

Pimavanserin (Nuplazid®) represents a significant advancement in the treatment of Parkinson's disease psychosis (PDP), functioning as a selective serotonin 5-HT2A receptor inverse agonist without the dopaminergic antagonism that complicates motor symptoms in patients.[1][2][3] Its unique molecular architecture necessitates a sophisticated and robust synthetic strategy, typically a convergent approach, wherein complex fragments are synthesized independently before their final coupling. This technical guide provides an in-depth examination of the synthesis of Pimavanserin, focusing on the critical role of the key intermediate, (4-isobutoxyphenyl)methanamine. We will dissect the synthesis of this essential building block, explore its incorporation into the final molecule through various coupling strategies, and present detailed, field-proven protocols relevant to researchers, chemists, and drug development professionals. The causality behind experimental choices, process safety considerations, and analytical validation are emphasized throughout to provide a comprehensive and actionable resource.

Introduction: Pimavanserin and Its Molecular Framework

Therapeutic Significance and Mechanism of Action

Pimavanserin is the first and only medication approved by the U.S. FDA specifically for the management of hallucinations and delusions associated with Parkinson's disease psychosis.[3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, Pimavanserin exhibits a novel mechanism of action centered on potent inverse agonist and antagonist activity at serotonin 5-HT2A receptors, with a lower affinity for 5-HT2C receptors.[4][5][6] This selectivity is paramount, as it allows for the alleviation of psychotic symptoms without interfering with the dopaminergic pathways essential for motor function in Parkinson's disease patients.[7][8]

Deconstructing the Molecular Architecture

The chemical structure of Pimavanserin, N-((4-fluorophenyl)methyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea, is an assembly of three distinct structural motifs linked by a central urea functional group.[9] The strategic role of this compound is to provide the 4-isobutoxybenzyl moiety. This lipophilic group is a critical component of the molecule, contributing to the overall physicochemical properties and its specific interaction with the 5-HT2A receptor.

The Convergent Synthetic Strategy for Pimavanserin

A convergent synthesis is the preferred industrial strategy for molecules like Pimavanserin. This approach enhances efficiency and simplifies purification by creating complex intermediates separately before the final, crucial coupling step. The overall logic involves the preparation of two key synthons:

-

Synthon A: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

-

Synthon B: this compound

These two amines are then joined to form the central urea bridge, completing the Pimavanserin molecule.

Caption: Fig. 1: High-level convergent synthesis of Pimavanserin.

Synthesis of Key Intermediate: this compound (Synthon B)

The preparation of this compound is a foundational step in the overall synthesis. A robust and scalable route begins with 4-hydroxybenzaldehyde, proceeding through etherification and subsequent reductive amination.

Workflow for this compound Synthesis

Caption: Fig. 2: Workflow for the synthesis of Synthon B.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation to form 4-Isobutoxybenzaldehyde

-

Rationale: This Williamson ether synthesis establishes the isobutoxy side chain. Potassium carbonate is a cost-effective and moderately strong base, suitable for deprotonating the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this SN2 reaction.

-

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) to the mixture.

-

Heat the reaction mixture to approximately 80°C and maintain for 3-5 hours, monitoring by TLC or HPLC for the disappearance of the starting material.[10]

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-isobutoxybenzaldehyde, which can be purified by column chromatography or used directly in the next step if purity is sufficient.

-

Step 2: Reductive Amination to form this compound

-

Rationale: Direct reductive amination can be challenging. A more reliable method is the formation of an oxime intermediate, which is then cleanly reduced to the primary amine. Catalytic hydrogenation is a common and scalable method for this reduction.

-

Procedure:

-

Dissolve 4-isobutoxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq) to neutralize the HCl.

-

Stir the mixture at room temperature until oxime formation is complete (monitored by TLC/HPLC).

-

Transfer the reaction mixture containing the oxime to a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) and stir vigorously until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.[10]

-

The resulting residue is worked up (e.g., acid-base extraction) to isolate the final product, this compound.

-

The Crucial Coupling Step: Assembling Pimavanserin

With both synthons in hand, the final step is the formation of the urea linkage. The choice of coupling chemistry is critical, with significant implications for process safety, scalability, and environmental impact.

Comparison of Urea Formation Strategies

Caption: Fig. 3: Comparison of coupling routes for urea formation.

Protocol: Safer Urea Formation via CDI Coupling

-

Rationale: The use of hazardous and toxic reagents like phosgene or azides (DPPA) is highly undesirable in pharmaceutical manufacturing.[1] N,N'-Carbonyldiimidazole (CDI) is a much safer and effective alternative that acts as a phosgene equivalent. It activates one amine to form a carbamoyl-imidazole intermediate, which readily reacts with the second amine to form the urea, releasing imidazole as a benign byproduct.[1]

-

Procedure:

-

In an inert atmosphere, dissolve this compound (Synthon B, 1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI, 1.05 eq) portion-wise to the solution at room temperature and stir for 1-2 hours to form the activated intermediate.

-

In a separate flask, dissolve N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Synthon A, 1.0 eq) in the same solvent.

-

Add the solution of Synthon A to the activated intermediate mixture. A mild base like triethylamine (Et₃N) may be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature until completion (typically 12-24 hours), monitoring by HPLC.

-

Upon completion, perform an aqueous workup to remove imidazole and any unreacted starting materials.

-

Concentrate the organic layer and purify the crude product by crystallization or column chromatography to yield Pimavanserin.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final Pimavanserin product. Standard techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

| Parameter | Specification | Technique |

| Chemical Identity | Conforms to the reference standard spectrum | ¹H NMR, ¹³C NMR |

| Molecular Weight | [M+H]⁺ corresponding to C₂₅H₃₄FN₃O₂ (428.55 g/mol ) | LC-MS |

| Purity (Assay) | ≥ 99.5% | HPLC |

| Related Substances | Individual impurities ≤ 0.10%, Total impurities ≤ 0.5% | HPLC |

| Residual Solvents | Within ICH limits | GC-HS |

Conclusion

The synthesis of Pimavanserin is a testament to modern pharmaceutical process development, where a convergent strategy allows for efficient and scalable production. Within this framework, this compound is not merely an intermediate but a cornerstone building block that defines a significant portion of the final molecule's structure. Its own synthesis from readily available starting materials and its crucial role in the final, safety-conscious coupling step highlight the blend of strategic planning and chemical innovation required to bring complex therapeutics to market. Understanding the synthesis and function of this key fragment provides invaluable insight for professionals engaged in the discovery and manufacturing of novel pharmaceuticals.

References

-

Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]

-

Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

-

Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. Cambridge University Press & Assessment. [Link]

-

SciSpace. (n.d.). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. SciSpace. [Link]

-

Deni, M. H., & Flinn, B. (2017). Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 42(6), 389–393. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate? Patsnap Synapse. [Link]

-

Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical research, 39(10), 2008–2017. [Link]

-

Medication-Pharmacology. (2026). Pimavanserin Pharmacology Podcast. YouTube. [Link]

-

Wikipedia. (n.d.). Pimavanserin. Wikipedia. [Link]

-

Texas Health and Human Services. (2016). pimavanserin monograph. Texas Health and Human Services. [Link]

-

ResearchGate. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. [Link]

-

New Drug Approvals. (2016). Pimavanserin. New Drug Approvals. [Link]

-

ResearchGate. (n.d.). Synthetic routes toward pimavanserin tartrate or pimavanserin. ResearchGate. [Link]

- Google Patents. (n.d.). US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.

-

Shrestha, S., & Tadi, P. (2023). Pimavanserin. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. Pimavanserin - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US10343993B2 - Processes and intermediates for the preparation of Pimavanserin - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of (4-Isobutoxyphenyl)methanamine

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of (4-Isobutoxyphenyl)methanamine, a substituted phenethylamine with potential psychoactive properties. Given the absence of specific literature on this compound, this document outlines a series of hypothesized mechanisms based on its structural similarity to known central nervous system (CNS) modulators. We present a structured, multi-tiered experimental approach, grounded in established pharmacological and neuroscientific principles, to systematically investigate its molecular targets and physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Phenethylamine Landscape and the Emergence of this compound

The substituted phenethylamine class of compounds represents a vast and diverse family of molecules with profound effects on the central nervous system.[1][2] This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic substances with therapeutic and recreational applications, such as stimulants, hallucinogens, and entactogens.[1][3][4] The pharmacological effects of these compounds are primarily mediated through their interaction with monoamine neurotransmitter systems; however, the specific mechanism of action can vary significantly with subtle structural modifications.[1][3]

This compound, with its characteristic phenethylamine core, a methanamine group, and an isobutoxy substitution on the phenyl ring, presents a unique structural motif. While its specific biological activities are not yet documented in peer-reviewed literature, its structure suggests potential interactions with key CNS targets. This guide proposes a logical and scientifically rigorous pathway to systematically unravel its mechanism of action.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structure-activity relationships of known phenethylamine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses are not mutually exclusive and may act in concert to produce a complex pharmacological profile.

-

Hypothesis 1: Monoamine Transporter Modulation. Many psychoactive phenethylamines exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][5] this compound may act as a reuptake inhibitor or a releasing agent at one or more of these transporters, leading to increased synaptic concentrations of the respective neurotransmitters.[4][6]

-

Hypothesis 2: Receptor Agonism/Antagonism. The compound could directly bind to and activate (agonism) or block (antagonism) various G-protein coupled receptors (GPCRs). Key candidates include serotonin receptors (e.g., 5-HT₂A, 5-HT₂C), dopamine receptors (e.g., D₁, D₂), and adrenergic receptors.[2] Agonism at 5-HT₂A receptors, for instance, is a hallmark of classic psychedelic phenethylamines like mescaline.[2]

-

Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism. TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and psychoactive compounds like phenethylamine and amphetamine.[3][[“]] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.[3]

-

Hypothesis 4: Ion Channel Modulation. While less common for phenethylamines, interaction with ligand-gated or voltage-gated ion channels cannot be ruled out and could contribute to its overall effects on neuronal excitability.[8]

The following sections will detail the experimental protocols necessary to test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach combining in vitro and in vivo techniques is essential for a thorough investigation. The following workflows are designed to systematically test our primary hypotheses.

Tier 1: In Vitro Target Identification and Characterization

The initial phase focuses on identifying the primary molecular targets of this compound using established in vitro assays.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₂A, D₂, TAAR1) or prepare membrane fractions from rodent brain tissue known to be rich in the target receptor.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) and a range of concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[9][11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Example Data from Competitive Radioligand Binding Assays

| Target Receptor | Radioligand | This compound Kᵢ (nM) |

| 5-HT₂A | [³H]-Ketanserin | Hypothetical Value |

| D₂ | [³H]-Spiperone | Hypothetical Value |

| SERT | [³H]-Citalopram | Hypothetical Value |

| DAT | [³H]-WIN 35,428 | Hypothetical Value |

| NET | [³H]-Nisoxetine | Hypothetical Value |

| TAAR1 | [³H]-RO5256390 | Hypothetical Value |

These assays determine whether the compound inhibits the reuptake of neurotransmitters or induces their release from synaptosomes or transfected cells.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

-

Preparation: Use either synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) or cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT).[12]

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin) to initiate uptake.

-

Termination: After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Quantification and Analysis: Measure the radioactivity of the filters and calculate the IC₅₀ for uptake inhibition.

Functional assays are crucial to determine whether binding to a receptor results in a cellular response (e.g., agonism, antagonism, or inverse agonism).

-

Calcium Mobilization Assays: For GPCRs that couple to Gq, activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

-

cAMP Assays: For GPCRs that couple to Gs or Gi, receptor activation will increase or decrease the production of cyclic AMP, respectively. This can be quantified using various commercially available kits.

Patch-clamp electrophysiology can be used to directly measure the effects of this compound on ion channel activity in cultured neurons or cells expressing specific ion channels.[13][14][15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Culture primary neurons or a suitable cell line expressing the ion channel of interest on glass coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Patching: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a specific holding potential and record the ionic currents in response to voltage steps or the application of specific ligands.

-

Drug Application: Perfuse this compound at various concentrations and record any changes in the current.

Tier 2: In Vivo Pharmacological Profiling

Once in vitro targets have been identified, in vivo studies are necessary to understand the compound's effects in a whole-organism context.[16][17]

A battery of behavioral tests in rodents can provide insights into the psychoactive properties of the compound.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Elevated Plus Maze and Open Field Test: To evaluate anxiolytic or anxiogenic properties.[16]

-

Forced Swim Test and Tail Suspension Test: To screen for potential antidepressant-like effects.[16]

-

Prepulse Inhibition of the Acoustic Startle Reflex: A model for sensorimotor gating, which is disrupted by hallucinogens.

-

Drug Discrimination Studies: To determine if the subjective effects of the compound are similar to those of known psychoactive drugs (e.g., amphetamine, MDMA, or a 5-HT₂A agonist).

Microdialysis in freely moving rodents allows for the measurement of extracellular neurotransmitter levels in specific brain regions following systemic administration of the compound. This technique can directly test the hypothesis that this compound alters monoamine release or reuptake.

Table 2: Example Data from In Vivo Microdialysis

| Brain Region | Neurotransmitter | % Change from Baseline (Peak) |

| Nucleus Accumbens | Dopamine | Hypothetical Value |

| Prefrontal Cortex | Serotonin | Hypothetical Value |

| Hippocampus | Norepinephrine | Hypothetical Value |

Synthesis and Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from in vitro target identification to in vivo pharmacological profiling, researchers can build a detailed understanding of how this novel compound interacts with the central nervous system. The data generated from these studies will be critical for predicting its potential therapeutic applications and adverse effect profile. This hypothesis-driven, multi-tiered experimental strategy ensures scientific rigor and provides a clear path forward in the exploration of this and other novel psychoactive substances.

References

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

CNS Pharmacology Models | Medicilon. (URL: [Link])

-

Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. (URL: [Link])

-

Phenethylamine - Wikipedia. (URL: [Link])

-

What is Phenethylamine (PEA) mechanism of action? - Consensus. (URL: [Link])

-

Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (URL: [Link])

-

Substituted phenethylamine - Grokipedia. (URL: [Link])

-

Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. (URL: [Link])

-

Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])

-

A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. (URL: [Link])

-

Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

-

Phenotypic Screening in CNS Drug Discovery - NeuroProof. (URL: [Link])

-

Details for Phenethylamines - Unodc. (URL: [Link])

-

Phenethylamines - University of Virginia School of Medicine. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

-

Ion channel engineering for modulation and de novo generation of electrical excitability. (URL: [Link])

-

In vitro receptor binding assays: General methods and considerations - ResearchGate. (URL: [Link])

-

Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

-

Ion channel electrophysiology in pharmaceutical research. (URL: [Link])

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (URL: [Link])

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Details for Phenethylamines [unodc.org]

- 7. consensus.app [consensus.app]

- 8. Ion channel engineering for modulation and de novo generation of electrical excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. medicilon.com [medicilon.com]

- 17. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

Introduction: The Analytical Imperative for (4-Isobutoxyphenyl)methanamine

An In-depth Technical Guide to the Spectral Analysis of (4-Isobutoxyphenyl)methanamine

This compound (CAS No: 4734-09-2) is a primary amine featuring a substituted benzene ring, a key structural motif in medicinal chemistry and materials science.[1][2][3] With the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , its utility in research and development hinges on unambiguous structural confirmation and purity assessment.[1][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

The rationale for employing a multi-technique spectroscopic approach is rooted in the complementary nature of the data obtained. While NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms, IR spectroscopy provides definitive evidence for the presence of key functional groups.[5] Mass spectrometry, in turn, confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under energetic conditions.[6][7] This triad of analytical techniques forms the cornerstone of modern chemical characterization, ensuring the identity, purity, and structural integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][9] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.[5][10]

Expert Insight: The 'Why' of NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound due to its excellent solubilizing power and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because its protons are chemically shielded and its signal rarely overlaps with analyte signals. The experimental protocols described below represent a self-validating system designed for robust and unambiguous data acquisition.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The aliphatic protons of the isobutoxy and aminomethyl groups will have characteristic chemical shifts and splitting patterns (multiplicities) governed by the number of neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.22 | Doublet (d) | 2H | Ar-H (ortho to -CH₂NH₂) | Deshielded by the electron-withdrawing aminomethyl group. |

| ~ 6.88 | Doublet (d) | 2H | Ar-H (ortho to -OCH₂) | Shielded by the electron-donating isobutoxy group. |

| ~ 3.78 | Singlet (s) | 2H | Ar-CH₂ NH₂ | Benzylic protons adjacent to an amine group. |

| ~ 3.73 | Doublet (d) | 2H | O-CH₂ -CH | Aliphatic protons adjacent to the ether oxygen. |

| ~ 2.05 | Multiplet (m) | 1H | CH(CH₃)₂ | Methine proton split by adjacent CH₂ and CH₃ groups. |

| ~ 1.55 | Broad Singlet (br s) | 2H | NH₂ | Amine protons; often broad and may exchange with D₂O. |

| ~ 1.01 | Doublet (d) | 6H | CH(CH₃ )₂ | Six equivalent methyl protons split by the methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's symmetry, 8 distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.0 | C -O (Aromatic) | Aromatic carbon attached to the highly electronegative oxygen. |

| ~ 133.0 | C -CH₂NH₂ (Aromatic) | Quaternary aromatic carbon. |

| ~ 129.5 | C H (Aromatic) | Aromatic carbons ortho to the aminomethyl group. |

| ~ 114.8 | C H (Aromatic) | Aromatic carbons ortho to the isobutoxy group. |

| ~ 74.5 | O-C H₂ | Aliphatic carbon attached to the ether oxygen. |

| ~ 46.0 | Ar-C H₂NH₂ | Benzylic carbon. |

| ~ 28.5 | -C H(CH₃)₂ | Methine carbon of the isobutyl group. |

| ~ 19.3 | -CH(C H₃)₂ | Methyl carbons of the isobutyl group. |

Standard Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[11]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.

Visualization of NMR Workflow

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[12] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, resulting in an absorption spectrum.

Expert Insight: Correlating Bands to Structure

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[13] The functional group region contains absorptions that are characteristic of specific bonds (e.g., O-H, N-H, C=O). For this compound, the most diagnostic peaks will be the N-H stretches of the primary amine, the C-H stretches distinguishing aromatic from aliphatic protons, the aromatic C=C stretches, and the strong C-O ether stretch.[14]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 2960–2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1610–1580 & 1500–1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1245 | C-O Stretch | Aryl-Alkyl Ether | Strong |

| 1650–1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

Standard Experimental Protocol for IR Acquisition (KBr Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan to obtain the infrared spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural information from the fragmentation pattern.[6]

Expert Insight: The Nitrogen Rule and Alpha-Cleavage

The presence of a single nitrogen atom in this compound dictates that its molecular ion will have an odd nominal mass, a principle known as the "Nitrogen Rule".[7][15] This is an immediate and valuable diagnostic clue. The most characteristic fragmentation pathway for primary amines is alpha-cleavage (also known as benzylic cleavage in this case), which involves the homolytic cleavage of the bond adjacent to the nitrogen atom.[16] This process results in the loss of a hydrogen radical or, more significantly, the cleavage of the C-C bond to form a resonance-stabilized iminium cation, which is often the base peak (most intense peak) in the spectrum.[15][17]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Rationale |

| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 178 | [M - H]⁺ | Loss of a hydrogen atom from the benzylic carbon. |

| 121 | [C₇H₅O-CH₂]⁺ | Cleavage of the isobutyl group. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage resulting in the formation of the stable iminium cation. This is a highly probable base peak. |

Standard Experimental Protocol for EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Primary Fragmentation Pathway

Caption: Dominant alpha-cleavage fragmentation in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating dataset for its unequivocal identification and characterization. NMR spectroscopy details the precise atomic arrangement, IR spectroscopy confirms the presence of essential amine and ether functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. Together, these techniques offer the rigorous analytical evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their work.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Protheragen. (n.d.). This compound acetate. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

IR Spectra Functional Groups. (n.d.). Understanding IR Spectra and Functional Groups. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2018). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 4734-09-2 | this compound - AiFChem [aifchem.com]

- 4. This compound | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. ijirset.com [ijirset.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]